(1Z)-4,4,8-trimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
2-THIOXO-5-[4,4,8-TRIMETHYL-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1,3-THIAZOLAN-4-ONE is a complex heterocyclic compound. It features a unique structure that includes a pyrroloquinoline core, a thiadiazole moiety, and a thiazolone ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-THIOXO-5-[4,4,8-TRIMETHYL-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1,3-THIAZOLAN-4-ONE typically involves multi-step synthetic routes. The most common methods include cyclization processes such as [3+3], [4+2], and [5+1] cyclization reactions . These reactions often require specific conditions, such as the presence of sulfur-containing reagents and appropriate catalysts to facilitate the formation of the desired heterocyclic structures .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
2-THIOXO-5-[4,4,8-TRIMETHYL-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1,3-THIAZOLAN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-THIOXO-5-[4,4,8-TRIMETHYL-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1,3-THIAZOLAN-4-ONE include other heterocyclic compounds with similar structural features, such as:
Properties
Molecular Formula |
C21H18N4O2S4 |
---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(5Z)-2-sulfanylidene-5-[6,11,11-trimethyl-9-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N4O2S4/c1-9-5-12-11(8-29-20-24-23-10(2)30-20)7-21(3,4)25-15(12)13(6-9)14(18(25)27)16-17(26)22-19(28)31-16/h5-7H,8H2,1-4H3,(H,22,26,28)/b16-14- |
InChI Key |
FFOCIMXVVJNCPM-PEZBUJJGSA-N |
Isomeric SMILES |
CC1=CC2=C3C(=C1)/C(=C/4\C(=O)NC(=S)S4)/C(=O)N3C(C=C2CSC5=NN=C(S5)C)(C)C |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=C4C(=O)NC(=S)S4)C(=O)N3C(C=C2CSC5=NN=C(S5)C)(C)C |
Origin of Product |
United States |
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